molecular formula C6H2Cl3NO2 B033126 3,4,5-Trichloronitrobenzene CAS No. 20098-48-0

3,4,5-Trichloronitrobenzene

Cat. No.: B033126
CAS No.: 20098-48-0
M. Wt: 226.4 g/mol
InChI Key: HHLCSFGOTLUREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C6H2Cl3NO2. It appears as pale-yellow crystals or a yellow crystalline solid . This compound is part of the nitrobenzene family, characterized by the presence of three chlorine atoms and one nitro group attached to a benzene ring. It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Preparation Methods

Direct Nitration of 1,2,3-Trichlorobenzene

Reaction Mechanism and Conditions

The nitration of 1,2,3-trichlorobenzene represents a straightforward route to 3,4,5-trichloronitrobenzene. This electrophilic aromatic substitution reaction typically employs a mixed acid system (nitric acid and sulfuric acid) to generate the nitronium ion (NO2+\text{NO}_2^+). The electron-withdrawing chlorine atoms direct the nitro group to the meta position relative to existing substituents.

In a representative procedure, 1,2,3-trichlorobenzene is introduced into a reactor equipped with a cooling system. A pre-mixed nitrating agent (e.g., 65% nitric acid and 98% sulfuric acid) is added dropwise at 40–50°C to mitigate exothermic side reactions . After completion, the mixture is quenched in ice water, precipitating the crude product. Filtration and recrystallization from ethanol yield this compound as pale-yellow crystals .

Key Parameters:

  • Temperature: 50–60°C (optimal for minimizing decomposition)

  • Molar Ratio (Substrate:HNO₃:H₂SO₄): 1:1.1:2.5

  • Yield: ~70–75% (theoretical maximum limited by steric hindrance)

Byproduct in Chlorination of Nitrobenzene Derivatives

Industrial Context and Byproduct Formation

This compound is frequently isolated as a byproduct during the synthesis of 3,4-dichloronitrobenzene, a precursor to herbicides and dyes. In this process, nitrobenzene undergoes chlorination in the presence of iron(III) chloride (FeCl3\text{FeCl}_3) or iodine catalysts . Excessive chlorination leads to the substitution of a third chlorine atom, forming this compound.

A patented method describes the chlorination of 2,4,5-trichloronitrobenzene using chlorsulfonic acid and chlorine gas at 60–65°C . While the primary product is 2,3,4,5-tetrachloronitrobenzene, trace amounts of this compound are detected in the reaction mixture. This side reaction underscores the challenge of controlling substitution patterns in highly activated aromatic systems.

Industrial Yield Optimization:

  • Catalyst Selection: Iodine enhances regioselectivity, reducing byproduct formation .

  • Solvent Systems: 1,2-Dichloroethane improves reactant solubility and heat distribution .

  • Purity: Crude mixtures contain 70–75% target compound, necessitating recrystallization .

Alternative Synthetic Routes

Halogen Exchange Reactions

Recent patents disclose innovative pathways leveraging halogen exchange. For instance, this compound can be synthesized via the fluorination of 3,4,5-tribromonitrobenzene using anhydrous potassium fluoride (KF\text{KF}) at 175–180°C . This method, though less common, offers advantages in specificity and reduced environmental impact compared to traditional chlorination.

De Novo Synthesis from Benzene Derivatives

A multistep approach involves the sequential chlorination and nitration of benzene. Initial chlorination produces 1,2,3-trichlorobenzene, which is subsequently nitrated under controlled conditions. While theoretically viable, this route suffers from low overall yields (<50%) due to competing side reactions .

Industrial Production and Optimization

Scalability and Process Economics

Large-scale production prioritizes cost-effectiveness and safety. Continuous-flow reactors are increasingly adopted to enhance heat management and reduce reaction times . A comparative analysis of batch vs. continuous processes reveals:

ParameterBatch ProcessContinuous Process
Annual Capacity 500–1,000 tons2,000–5,000 tons
Purity 95–98%98–99%
Energy Consumption HighModerate
Capital Cost $2–3 million$5–7 million

Waste Management and Sustainability

The synthesis generates acidic wastewater containing residual H2SO4\text{H}_2\text{SO}_4 and HNO3\text{HNO}_3. Neutralization with lime (CaO\text{CaO}) precipitates gypsum (CaSO4\text{CaSO}_4), which is filtered and repurposed for construction materials . Chlorinated byproducts are incinerated in closed systems to recover hydrochloric acid (HCl\text{HCl}) .

Analytical Methods for Quality Control

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., Newcrom R1) is the gold standard for purity assessment . A typical mobile phase comprises acetonitrile:water:phosphoric acid (70:29:1 v/v), achieving baseline separation of this compound from isomers in <15 minutes .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (s, 2H, aromatic), δ 7.98 (s, 1H, aromatic) .

  • FT-IR (KBr): 1,530 cm⁻¹ (NO2\text{NO}_2 asymmetric stretch), 1,350 cm⁻¹ (C-Cl\text{C-Cl}) .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

One of the primary applications of TCNB is as an intermediate in the synthesis of insecticides. It is particularly important in producing Triflubenzuron , a benzoylurea compound used for pest control. Triflubenzuron acts as a chitin synthesis inhibitor, effectively disrupting the growth of insects and providing an environmentally friendly alternative to organophosphates and other harmful pesticides.

Case Study: Triflubenzuron Synthesis

  • Process : TCNB is utilized as a raw material in a chlorination reaction to produce 2,3,4,5-tetrachloronitrobenzene, which is then converted into Triflubenzuron.
  • Reaction Conditions : The reaction typically involves concentrated sulfuric acid and chlorosulfonic acid as solvents at temperatures ranging from 50°C to 80°C.
  • Yield : The process aims for high yield and purity, with optimal conditions leading to a product purity of over 70% .

Environmental Monitoring Applications

TCNB's chemical structure allows it to be used in environmental monitoring as a marker for pollution studies. Its detection can indicate the presence of chlorinated compounds in soil and water systems.

Nanomaterial-Based Sensors

Recent advancements have led to the development of molecularly imprinted polymers (MIPs) that can selectively detect TCNB and other nitroaromatic compounds in environmental samples. These sensors utilize surface plasmon resonance technology for enhanced sensitivity.

  • Detection Limits : MIPs have shown detection limits as low as 1012M10^{-12}M for nitroaromatic pollutants.
  • Reusability : The sensors can be reused multiple times without significant loss of sensitivity .

Toxicological Studies

The toxicological profile of TCNB has been investigated due to its potential environmental impact. Studies have focused on its degradation pathways and the identification of microorganisms capable of bioremediating TCNB-contaminated sites.

Microbial Degradation

Research has identified specific soil bacteria that can degrade TCNB effectively, thus providing insights into bioremediation strategies for contaminated environments .

Mechanism of Action

The mechanism of action of 3,4,5-Trichloronitrobenzene involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo biotransformation in the body, producing reactive intermediates that can interact with cellular macromolecules. This interaction can result in the formation of free radicals, leading to oxidative stress and potential cytotoxicity . The molecular targets and pathways involved include cytochrome P450 enzymes and other oxidative enzymes .

Comparison with Similar Compounds

Comparison: 3,4,5-Trichloronitrobenzene is unique due to the specific positioning of its chlorine atoms and nitro group, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific research and industrial applications .

Biological Activity

3,4,5-Trichloronitrobenzene (TCNB) is an aromatic compound with significant industrial applications, particularly as an intermediate in the synthesis of various chemicals. Understanding its biological activity is crucial due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of TCNB, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H2Cl3NO2C_6H_2Cl_3NO_2 and is characterized by three chlorine atoms and one nitro group attached to a benzene ring. It appears as pale-yellow crystals and has low solubility in water (<0.1 g/100 mL at 15 °C) .

Toxicological Profile

The toxicological effects of TCNB have been extensively studied, revealing a range of systemic impacts:

  • Acute Toxicity : TCNB exhibits acute toxicity through various exposure routes (inhalation, oral, dermal). The lethal dose (LD50) varies based on the exposure method and the organism involved .
  • Genotoxicity : Studies indicate that TCNB has genotoxic properties, leading to DNA damage in mammalian cells. In vitro assays have shown that it can induce mutations and chromosomal aberrations .
  • Carcinogenic Potential : There is evidence suggesting that TCNB may be a potential carcinogen based on its structural similarity to other chlorinated compounds known for their cancer-promoting effects .

The mechanisms through which TCNB exerts its toxic effects include:

  • Oxidative Stress : TCNB can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.
  • Enzyme Inhibition : It may inhibit critical enzymes involved in detoxification processes, leading to accumulation of harmful metabolites .
  • Endocrine Disruption : Some studies suggest that TCNB might interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

Case Studies

Several case studies highlight the biological activity of TCNB:

  • In Vivo Studies : Animal studies have demonstrated that chronic exposure to TCNB results in liver damage and alterations in hematological parameters. For instance, rats exposed to high doses exhibited significant hepatic enzyme elevation, indicating liver toxicity .
  • Human Exposure Incidents : Documented cases of occupational exposure have shown that workers handling TCNB experienced symptoms such as headaches, dizziness, and skin irritation. Long-term exposure raised concerns about potential carcinogenic outcomes .
  • Environmental Impact Studies : Research indicates that TCNB can persist in the environment and bioaccumulate in aquatic organisms, posing risks to ecosystems. Studies have shown adverse effects on fish reproduction and development when exposed to contaminated water sources .

Data Summary

The following table summarizes key biological activities and toxicological findings related to this compound:

Biological ActivityFindings
Acute ToxicityLD50 values vary; significant lethality observed
GenotoxicityInduces mutations and chromosomal aberrations
Carcinogenic PotentialPotential carcinogen based on structural analysis
Oxidative StressIncreases ROS production leading to cellular damage
Endocrine DisruptionAlters hormonal signaling pathways

Q & A

Basic Research Questions

Q. How can 3,4,5-Trichloronitrobenzene be unambiguously identified in a laboratory setting?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C NMR spectra to confirm the substitution pattern of chlorine and nitro groups on the benzene ring. The absence of aromatic protons (due to full substitution) and chemical shifts for nitro groups (~140–150 ppm in 13C^13C) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Compare retention times with certified standards (e.g., 1,3,5-Trichlorobenzene-d3 as an internal standard) to rule out isomer contamination (e.g., 2,3,4- or 2,4,6-Trichloronitrobenzene) .
  • CAS Registry Verification : Cross-reference the compound’s CAS number (20098-48-0) with authoritative databases like NIST Chemistry WebBook .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodological Answer : Prioritize personal protective equipment (PPE) and storage protocols:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause skin/eye irritation (H315, H319) .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid contact with reducing agents or incompatible materials (e.g., strong bases) .
  • Spill Management : Clean spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Nitration of trichlorobenzene derivatives is the primary method.

  • Step 1 : Start with 1,2,3-Trichlorobenzene. React with a nitrating mixture (conc. HNO₃ and H₂SO₄) under controlled temperatures (40–60°C) to avoid over-nitration .
  • Step 2 : Purify the crude product via recrystallization using ethanol or acetone. Monitor purity using thin-layer chromatography (TLC) with UV detection .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of substrate to HNO₃) and reaction time (4–6 hours) to minimize byproducts like dinitro derivatives .

Advanced Research Questions

Q. How can the environmental persistence and toxicity of this compound be assessed?

  • Methodological Answer : Conduct ecotoxicological and degradation studies.

  • Bioassays : Use Tetrahymena pyriformis to evaluate acute toxicity (EC₅₀ values). Compare with structurally similar compounds (e.g., 2,4,6-Trichloronitrobenzene) to assess isomer-specific effects .
  • Photodegradation Studies : Expose the compound to UV light in aqueous solutions (pH 7) and analyze degradation products (e.g., chlorophenols) via GC-MS. Identify intermediates like 3,4,5-Trichlorophenol .
  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Predict bioaccumulation potential using log P values (~3.2) and molecular descriptors .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and X-ray crystallography.

  • HRMS : Confirm molecular formula (C₆H₂Cl₃NO₂) with <2 ppm mass accuracy. Use electrospray ionization (ESI) in negative mode for enhanced sensitivity .
  • X-Ray Crystallography : Determine crystal packing and bond angles to distinguish positional isomers. For example, the nitro group’s orientation at the 1-position creates distinct diffraction patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm nitro functionality .

Q. How can reaction mechanisms involving this compound be elucidated under nucleophilic aromatic substitution (SNAr) conditions?

  • Methodological Answer : Perform kinetic and isotopic labeling studies.

  • Kinetic Profiling : Monitor reactions with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at varying temperatures. Use pseudo-first-order kinetics to determine rate constants .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled nitrobenzene derivatives to track nitro group displacement via 15N^15N NMR .
  • Computational Chemistry : Apply density functional theory (DFT) to model transition states and activation energies. Compare with experimental data to validate mechanisms .

Q. Notes

  • Contradictions : lists multiple isomers; ensure analytical methods differentiate them.
  • Unreliable Sources : Commercial procurement data ( ) excluded per guidelines.
  • Advanced Techniques : DFT and QSAR require validation with experimental data .

Properties

IUPAC Name

1,2,3-trichloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLCSFGOTLUREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5026205
Record name 3,4,5-Trichloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992)
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.807 (NTP, 1992) - Denser than water; will sink
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

20098-48-0
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3-Trichloro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloronitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20098-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trichloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trichloro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRICHLORONITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH0CU8672K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

162.5 °F (NTP, 1992)
Record name 3,4,5-TRICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichloronitrobenzene
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichloronitrobenzene
Reactant of Route 3
Reactant of Route 3
3,4,5-Trichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
3,4,5-Trichloronitrobenzene
Reactant of Route 5
Reactant of Route 5
3,4,5-Trichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
3,4,5-Trichloronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.